molecular formula C18H13NO4S2 B2550372 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421526-01-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2550372
CAS No.: 1421526-01-3
M. Wt: 371.43
InChI Key: IUABNELIAPTTFY-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic processes . The compound’s thiophene rings facilitate binding interactions with these biomolecules, enhancing its biochemical activity. Additionally, it exhibits antioxidant properties, which can modulate oxidative stress in cells .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinases and transcription factors . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it has potential anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and π-π stacking interactions . This binding can inhibit or activate the enzymes, leading to downstream effects on cellular signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties . Its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism and detoxification . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are affected by its localization, as it can interact with different biomolecules in these compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications , enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c20-17(15-2-1-7-24-15)16-6-4-12(25-16)9-19-18(21)11-3-5-13-14(8-11)23-10-22-13/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUABNELIAPTTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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